molecular formula C11H11Br B8642788 1-Bromo-2-(3-indenyl)ethane CAS No. 52001-48-6

1-Bromo-2-(3-indenyl)ethane

Cat. No.: B8642788
CAS No.: 52001-48-6
M. Wt: 223.11 g/mol
InChI Key: KKZPDPNTMKHMNU-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-indenyl)ethane is a halogenated heterocyclic compound with the molecular formula C10H9Br. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an indene ring. Indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The bromine atom in this compound makes it a versatile intermediate in organic synthesis, particularly in the formation of various indene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(3-indenyl)ethane typically involves the bromination of 1H-indene. One common method is the reaction of 1H-indene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(3-indenyl)ethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new indene derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

    Substitution: Formation of azidoethyl-indene or thioethyl-indene.

    Oxidation: Formation of indene-2-carboxaldehyde or indene-2-carboxylic acid.

    Reduction: Formation of 3-ethyl-1H-indene.

Scientific Research Applications

1-Bromo-2-(3-indenyl)ethane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-indenyl)ethane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromoethyl)-1H-indole: Similar structure but contains an indole ring instead of an indene ring.

    2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an indene ring.

    1-Bromo-3,3-bis(2-bromoethyl)alkanes: Contains multiple bromoethyl groups and an alkane backbone.

Uniqueness

1-Bromo-2-(3-indenyl)ethane is unique due to its indene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the bromine atom allows for versatile functionalization, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

52001-48-6

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

3-(2-bromoethyl)-1H-indene

InChI

InChI=1S/C11H11Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2

InChI Key

KKZPDPNTMKHMNU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.6 M n-BuLi solution in hexane (100 mL, 0.16 mol) was added at 0° C. to a solution of indene (18.6 g, MW=116.16, 0.16 mol) in 300 mL of ether. The resulting suspension was allowed to warm to room temperature and stirred for 4 h at the same temperature. Then the indenyl lithium suspension was cooled again to −50° C. and added of a solution of 1,2-dibromoethane (0.24 mol, 21 mL) in 50 mL of ether. The reaction mixture was allowed to warm up slowly to room temperature and stirred overnight. Then it was treated with a saturated aqueous solution of NH4Cl. The organic phase was isolated, evaporated off to dryness and distilled in vacuo, b.p. 110° C./0.5 torr. Yield 21.6 g (60%). The title compound was characterized by NMR spectroscopy.
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